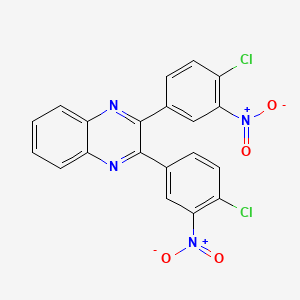![molecular formula C23H22BrN3O3 B11552771 (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-1-yl)butanamide](/img/structure/B11552771.png)
(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-1-YL)BUTANAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-1-YL)BUTANAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
-
Formation of the Phenoxy Acetamide Intermediate
Starting Materials: 2-bromo-4-methylphenol and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Product: 2-(2-bromo-4-methylphenoxy)acetamide.
-
Formation of the Butanamide Intermediate
Starting Materials: The phenoxy acetamide intermediate and naphthylamine.
Reaction Conditions: The reaction is conducted under reflux conditions in a solvent such as ethanol.
Product: N-(naphthalen-1-yl)-2-(2-bromo-4-methylphenoxy)acetamide.
-
Formation of the Final Compound
Starting Materials: The butanamide intermediate and but-3-en-2-one.
Reaction Conditions: The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid in an organic solvent like toluene.
Product: (3E)-3-{[2-(2-bromo-4-methylphenoxy)acetamido]imino}-N-(naphthalen-1-yl)butanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and naphthyl groups.
Reduction: Reduction reactions can target the imino and amido groups.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include amines or alcohols.
Substitution: Products may include substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: It can be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: The compound can be explored as a potential drug candidate for various diseases.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging techniques.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Material Coatings: It can be applied in coatings to enhance material properties such as durability and resistance.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-1-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{[2-(2-CHLORO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-1-YL)BUTANAMIDE
- (3E)-3-{[2-(2-FLUORO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-1-YL)BUTANAMIDE
- (3E)-3-{[2-(2-IODO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-1-YL)BUTANAMIDE
Uniqueness
The uniqueness of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-1-YL)BUTANAMIDE lies in its specific bromine substitution, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can affect the compound’s electronic properties, making it more suitable for certain applications.
Properties
Molecular Formula |
C23H22BrN3O3 |
|---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C23H22BrN3O3/c1-15-10-11-21(19(24)12-15)30-14-23(29)27-26-16(2)13-22(28)25-20-9-5-7-17-6-3-4-8-18(17)20/h3-12H,13-14H2,1-2H3,(H,25,28)(H,27,29)/b26-16+ |
InChI Key |
QAGICTXSIWKJFS-WGOQTCKBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC3=CC=CC=C32)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC=CC3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclododecyl-N'-[4-(decyloxy)phenyl]urea](/img/structure/B11552689.png)
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11552692.png)
![3-Fluoro-N-({N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11552696.png)
![O-{4-[(4-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11552698.png)
![N,N'-bis[(E)-(2-nitrophenyl)methylidene]benzene-1,3-diamine](/img/structure/B11552701.png)
![4,4'-oxybis{N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline}](/img/structure/B11552708.png)
![[1-[(2-chlorophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B11552714.png)

![2-(4-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B11552721.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B11552738.png)
![N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11552748.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11552751.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11552755.png)
![2-(2,5-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11552777.png)
